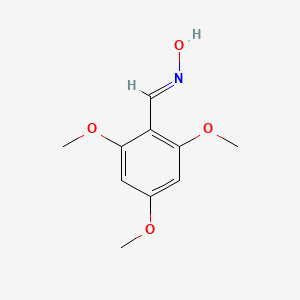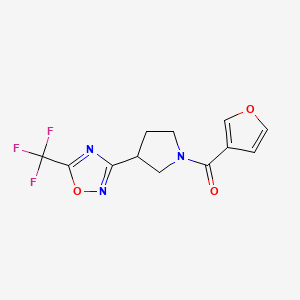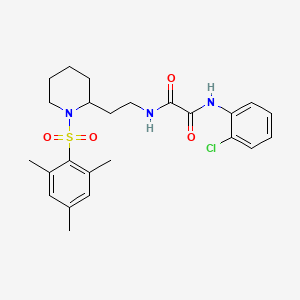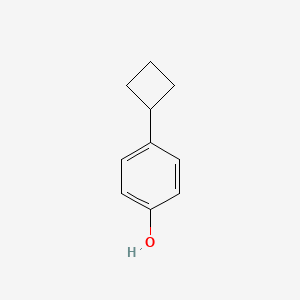
4-Cyclobutylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclobutylphenol is a chemical compound with the CAS Number: 10292-59-8 . It has a molecular weight of 148.2 and is a solid at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H12O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8,11H,1-3H2 . This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) and a cyclobutyl group attached to it.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 148.2 . The compound should be stored at a temperature between 2-8°C .科学的研究の応用
1. Neurotoxicity Research
A study investigated the effects of endocrine disruptors, including 4-nonylphenol (a compound structurally similar to 4-Cyclobutylphenol), on neural stem cells (NSCs). It was found that 4-nonylphenol inhibited cell growth, induced nuclear condensation and DNA fragmentation, activated caspase-3, and caused cell cycle arrest at the G2/M phase in NSCs. This suggests potential neurotoxicity of similar compounds, highlighting the importance of studying such chemicals for understanding their impact on neural development and health (Kudo et al., 2004).
2. Environmental Remediation and Bioremediation
A study on the bioremediation of 4-Nonylphenol, closely related to this compound, demonstrated the effectiveness of a microorganisms consortium (Arthrospira maxima and Chlorella vulgaris) in removing this pollutant from water. The study found that this consortium reduced up to 96% of 4-Nonylphenol in water, indicating the potential use of similar approaches for cleaning water contaminated with analogous compounds (López-Pacheco et al., 2019).
3. Pharmaceutical Research
Research into cyclobutyl drugs, which include this compound derivatives, has shown their potential in various therapeutic areas such as cancer, nervous system disorders, analgesics, antivirals, and gastrointestinal diseases. Specifically, cyclobutyl-containing platinum-based anticancer drugs have been successful, indicating the potential for further development of drugs incorporating the cyclobutyl structure (Ren et al., 2022).
4. Endocrine Disruption Studies
4-Nonylphenol, similar to this compound, has been shown to cross the human placenta, suggesting potential endocrine-disrupting effects. This finding is significant for understanding the risks associated with exposure to such chemicals during pregnancy (Balakrishnan et al., 2011).
5. Agricultural Applications
A study on fungicidal activity showed that certain dinitrophenols with a cyclobutyl group, closely related to this compound, were effective against apple powdery mildew. This highlights the potential agricultural applications of cyclobutylphenol derivatives in plant protection (Fieldgate et al., 1970).
Safety and Hazards
The safety information for 4-Cyclobutylphenol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
4-cyclobutylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8,11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXPDEJQBGESQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2664497.png)
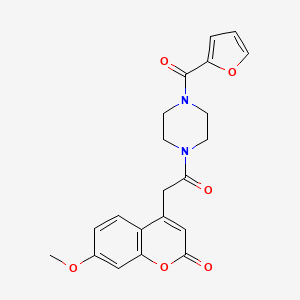
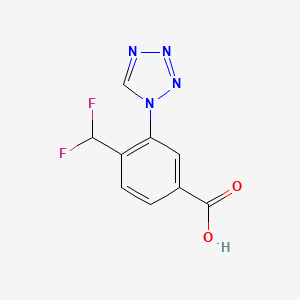
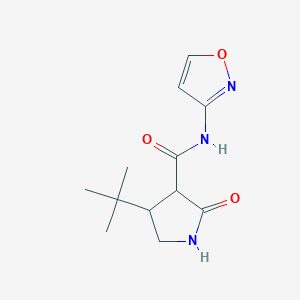
![ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2664504.png)

![3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2664508.png)
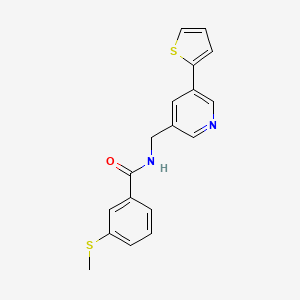
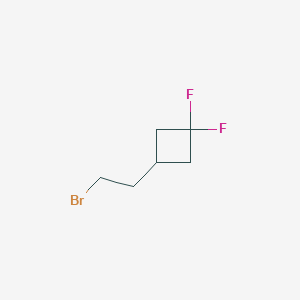
![(5Z)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2664516.png)
